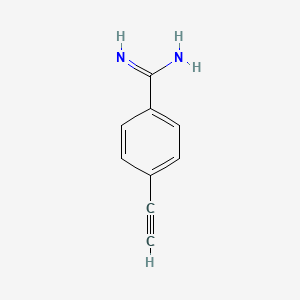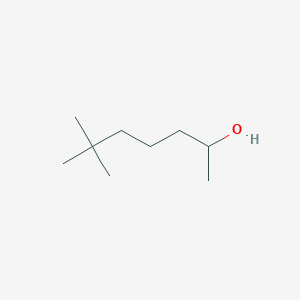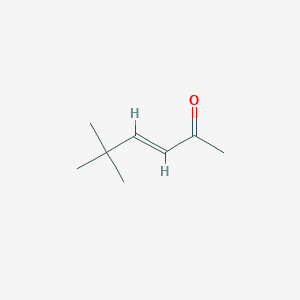
2,4,6-Trifluoromandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trifluoromandelic acid is a fluorinated aromatic compound with the molecular formula C8H5F3O3 It is characterized by the presence of three fluorine atoms attached to the benzene ring and a mandelic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoromandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as potassium fluoride (KF) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process generally includes steps such as halogenation, followed by fluorination and subsequent purification to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trifluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluoromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2,4,6-Trifluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Trifluorobenzoic acid
- 2,4,5-Trifluoromandelic acid
- 2,4,6-Trifluorophenylacetic acid
Comparison: 2,4,6-Trifluoromandelic acid is unique due to the specific positioning of fluorine atoms and the presence of the mandelic acid moiety. This structural arrangement imparts distinct chemical and physical properties compared to other fluorinated aromatic compounds. For instance, the trifluoromandelic acid may exhibit different reactivity patterns, solubility, and biological activity compared to trifluorobenzoic acid or trifluorophenylacetic acid.
Eigenschaften
Molekularformel |
C8H5F3O3 |
|---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
2-hydroxy-2-(2,4,6-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI-Schlüssel |
LJQKKPAHXJZART-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(C(=O)O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



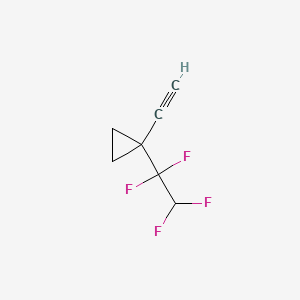
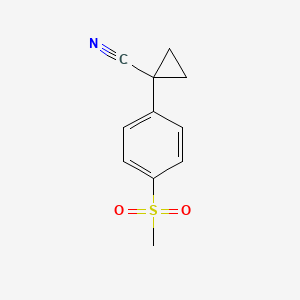
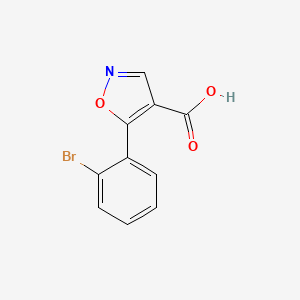
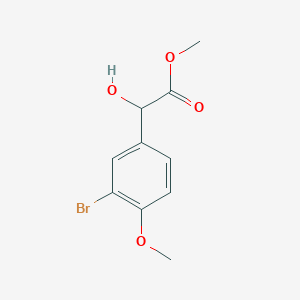
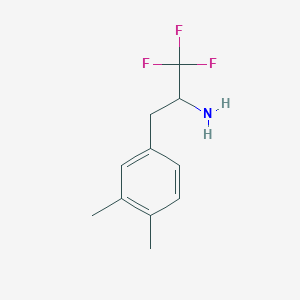
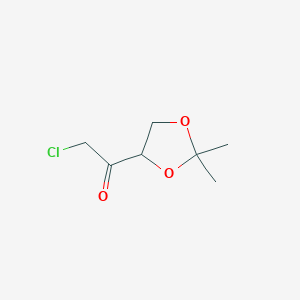
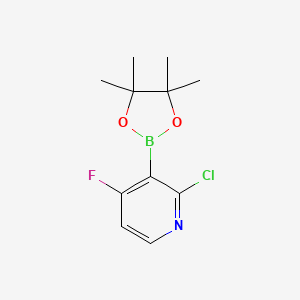
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
